2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Palladium Catalyst: Typically, palladium(II) acetate or palladium(0) complexes are used.
Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: The reaction is often carried out in solvents like toluene, ethanol, or a mixture of water and organic solvents.
Major Products
The major products of the Suzuki–Miyaura coupling reaction are biaryl or styrene derivatives, depending on the nature of the halide used in the reaction .
Scientific Research Applications
2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the development of biologically active compounds and probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling but lacks the trifluoromethyl groups.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the benzyloxy and trifluoromethyl groups.
Uniqueness
2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and stability. The benzyloxy group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C21H21BF6O3 |
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Molecular Weight |
446.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H21BF6O3/c1-18(2)19(3,4)31-22(30-18)16-11-14(20(23,24)25)10-15(21(26,27)28)17(16)29-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
ZBKYUXDMLCAHKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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